molecular formula C16H29N2O4P B2585959 Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite CAS No. 1391728-01-0

Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite

Cat. No.: B2585959
CAS No.: 1391728-01-0
M. Wt: 344.392
InChI Key: WEJZAWTVOQPXEP-UHFFFAOYSA-N
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Description

Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is a polyethylene glycol (PEG)-based compound used primarily as a PROTAC linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is also a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite involves the reaction of propargyl alcohol with PEG3 and subsequent phosphoramidite formation. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite primarily undergoes click chemistry reactions, specifically CuAAC. This reaction involves the formation of a triazole ring by reacting the alkyne group with an azide group in the presence of a copper catalyst .

Common Reagents and Conditions

Major Products

The major product of the CuAAC reaction is a triazole-linked compound, which is often used in the synthesis of PROTACs and other bioactive molecules .

Biological Activity

Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite (CAS: 1391728-01-0) is a multifunctional compound that plays a significant role in nucleic acid chemistry, particularly in the synthesis of oligonucleotides and PROTACs (Proteolysis Targeting Chimeras). This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features several key components:

  • Propargyl Alkyne Group : Enhances reactivity in click chemistry.
  • PEG3 Spacer : Improves solubility and biocompatibility.
  • b-Cyanoethyl Group : Protects the nucleotide during synthesis.
  • N,N-Diisopropyl Amine Group : Serves as a protecting group for the phosphoramidite moiety.

The molecular formula is C16H29N2O4PC_{16}H_{29}N_{2}O_{4}P, with a molecular weight of 344.39 g/mol .

This compound functions primarily as a linker in PROTAC technology. PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome system. This selective degradation mechanism allows for precise modulation of protein levels within cells, making it a promising approach for targeted therapies .

1. Oligonucleotide Synthesis

The phosphoramidite segment facilitates the synthesis of oligonucleotides, which are essential for various applications in gene therapy and molecular diagnostics. Research indicates that modifications involving phosphoramidites can enhance the stability and efficacy of oligonucleotides in biological systems .

2. PROTAC Development

This compound is utilized in the synthesis of PROTACs, which have shown potential in selectively degrading disease-related proteins. The PEG linker improves solubility and bioavailability, enhancing the therapeutic potential of these compounds .

Case Study 1: Stability and Efficacy

A study investigated the stability of oligonucleotide conjugates containing Propargyl-PEG3 linkers. Results demonstrated that these conjugates exhibited superior stability in serum compared to traditional oligonucleotides, highlighting their potential for therapeutic applications .

Case Study 2: Targeted Protein Degradation

In a recent application of PROTAC technology using this compound, researchers successfully targeted a specific oncogenic protein for degradation. The study confirmed effective protein knockdown in vitro, underscoring the compound's utility in cancer therapeutics .

Data Tables

PropertyValue
CAS Number1391728-01-0
Molecular FormulaC16H29N2O4P
Molecular Weight344.39 g/mol
PurityHigh purity (specific values vary by supplier)
Storage ConditionsInert atmosphere, 2-8°C
ApplicationDescription
Oligonucleotide SynthesisFacilitates efficient synthesis of modified oligonucleotides
PROTAC LinkerConnects E3 ligase and target protein for selective degradation

Properties

IUPAC Name

3-[[di(propan-2-yl)amino]-[2-(2-prop-2-ynoxyethoxy)ethoxy]phosphanyl]oxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N2O4P/c1-6-9-19-11-12-20-13-14-22-23(21-10-7-8-17)18(15(2)3)16(4)5/h1,15-16H,7,9-14H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJZAWTVOQPXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N2O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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